(E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one
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Overview
Description
(E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring.
Acryloylation: Addition of the acryloyl group to the quinoline ring.
Substitution: Introduction of the 2-chlorophenyl and 4-methoxyphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions could convert the acryloyl group to a saturated alkyl group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organometallic reagents, nucleophiles.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties.
Anticancer Research: Potential use in the development of anticancer agents.
Medicine
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Industry
Dye Synthesis: Use in the synthesis of dyes and pigments.
Polymer Chemistry: Potential application in the development of functional polymers.
Mechanism of Action
The mechanism of action of (E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact pathways and targets would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxide: An oxidized derivative of quinoline.
4-Methoxyquinoline: A quinoline derivative with a methoxy group.
Uniqueness
(E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C25H17BrClNO3 |
---|---|
Molecular Weight |
494.8 g/mol |
IUPAC Name |
6-bromo-4-(2-chlorophenyl)-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H17BrClNO3/c1-31-17-10-6-15(7-11-17)8-13-22(29)24-23(18-4-2-3-5-20(18)27)19-14-16(26)9-12-21(19)28-25(24)30/h2-14H,1H3,(H,28,30)/b13-8+ |
InChI Key |
DHOBHMVLMUMOTL-MDWZMJQESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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